Clorhidrato de N-Etilpentilon

Descripción general

Descripción

N-etil Pentylona (clorhidrato) es una catinona sintética y un fármaco estimulante. Se conoce químicamente como 1-(1,3-benzodioxol-5-il)-2-(etilamino)pentan-1-ona clorhidrato. Este compuesto pertenece a la clase de las fenetilaminas y es estructuralmente similar a otras catinonas sustituidas. N-etil Pentylona (clorhidrato) se ha reportado como una nueva droga de diseño en varios países y está regulada como un compuesto de la Lista I en los Estados Unidos .

Aplicaciones Científicas De Investigación

Chemical Profile

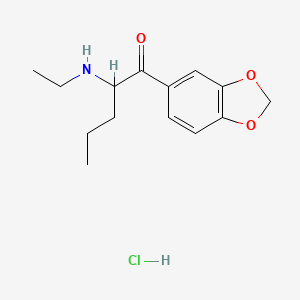

- Chemical Name : N-Ethylpentylone

- Molecular Formula : C14H19NO3

- CAS Number : 17763-02-9

- Class : Synthetic Cathinone

Pharmacological Research

N-Ethylpentylone exhibits stimulant-like effects similar to other known psychoactive substances, such as methamphetamine and mephedrone. Its mechanism of action involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft . This pharmacodynamic profile suggests significant potential for abuse and dependency.

Key Findings from Pharmacological Studies

- Uptake Inhibition : N-Ethylpentylone inhibits the uptake of dopamine, serotonin, and norepinephrine, which contributes to its stimulant effects .

- Behavioral Effects : In animal models, administration has been linked to increased locomotor activity and rewarding properties consistent with other stimulants .

- Toxicological Concerns : Adverse effects reported include agitation, tachycardia, hyperthermia, and in severe cases, cardiac arrest .

Forensic Applications

N-Ethylpentylone is frequently encountered in forensic toxicology due to its association with recreational drug use. It is often detected in emergency department visits related to drug intoxication and fatalities.

Case Studies

-

Fatal Intoxication Case :

- A 21-year-old male presented with cardiac arrest after suspected use of N-Ethylpentylone. Post-mortem analysis confirmed the presence of the drug in urine, highlighting its lethal potential when abused .

- Clinical findings included elevated lactic acidosis and renal injury, underscoring the compound's severe physiological impacts.

- Emergency Department Visits :

Analytical Methods for Detection

Various analytical techniques have been developed to detect N-Ethylpentylone in biological samples:

| Method | Description |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for post-mortem toxicology testing to confirm substance presence. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Validated methods for quantifying N-Ethylpentylone in urine samples. |

| High-Resolution Mass Spectrometry (HRMS) | Employed for wastewater analysis to monitor environmental presence. |

Regulatory Status

N-Ethylpentylone is not approved for medical use in the United States and falls under scrutiny due to its high potential for abuse. The Drug Enforcement Administration (DEA) monitors its distribution closely, noting that it is still available for legitimate scientific research purposes .

Mecanismo De Acción

N-etil Pentylona (clorhidrato) ejerce sus efectos al inhibir la recaptación de neurotransmisores monoaminérgicos, incluyendo dopamina, serotonina y norepinefrina. Esta inhibición aumenta las concentraciones de estos neurotransmisores en la hendidura sináptica, lo que lleva a una mayor estimulación del sistema nervioso central. El compuesto se une a los transportadores con diferentes afinidades, lo que contribuye a sus propiedades estimulantes .

Análisis Bioquímico

Biochemical Properties

N-Ethylpentylone hydrochloride primarily acts as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to transporters with IC 50 values of 37 nM (dopamine transporter), 105 nM (norepinephrine transporter), and 383 nM (serotonin transporter) . The methylenedioxy ring-substitution provides a higher potency at inhibiting serotonin reuptake than its analogue N-ethylpentedrone .

Cellular Effects

N-Ethylpentylone hydrochloride inhibits the uptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine, increasing the concentrations of these monoamines in the synaptic cleft . This leads to an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Molecular Mechanism

The molecular mechanism of N-Ethylpentylone hydrochloride involves binding to transporters, inhibiting the reuptake of monoamine neurotransmitters . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to the observed stimulant effects .

Temporal Effects in Laboratory Settings

In laboratory studies, repeated exposure to N-Ethylpentylone hydrochloride induced hyperthermia, anorexia, and rewarding effects . During withdrawal after repeated administration, depression-like symptoms, hyperlocomotion, and a decrease of social exploration were observed .

Dosage Effects in Animal Models

In animal models, the effects of N-Ethylpentylone hydrochloride vary with different dosages . Acute intraperitoneal administration induced an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Metabolic Pathways

The metabolic pathways of N-Ethylpentylone hydrochloride involve the reduction of the beta-ketone to an alcohol, resulting in the most prominent metabolite found in authentic specimens . This unique metabolite is an appropriate biomarker to determine N-Ethylpentylone hydrochloride ingestion .

Transport and Distribution

N-Ethylpentylone hydrochloride shows good affinity and efficiency to substitute ethidium bromide from the ethidium bromide-DNA complex via intercalation mode . This suggests that N-Ethylpentylone hydrochloride could be efficiently transported and distributed through the blood and cells .

Subcellular Localization

Given its interactions with monoamine transporters, it is likely to be localized in the synaptic cleft where these transporters are present .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-etil Pentylona (clorhidrato) típicamente involucra la reacción de 1,3-benzodioxol con 2-bromopentanona, seguida de la introducción de un grupo etilamino. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como carbonato de sodio o potasio. El producto final se convierte entonces a su forma de sal clorhidrato mediante la adición de ácido clorhídrico .

Métodos de Producción Industrial

el enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando el manejo adecuado y las medidas de seguridad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-etil Pentylona (clorhidrato) experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El grupo etilamino puede ser sustituido con otras aminas o grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo, agentes reductores como hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para asegurar las transformaciones deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar como resultado una variedad de derivados de aminas .

Comparación Con Compuestos Similares

Compuestos Similares

N-etil Pentylona (clorhidrato) es estructural y farmacológicamente similar a otras catinonas sustituidas, tales como:

- Pentylona

- Eutylona

- Metilona

- Butilona

- N,N-Dimetilpentylona

Singularidad

Lo que distingue a N-etil Pentylona (clorhidrato) de sus análogos es su patrón de sustitución específico y la presencia del grupo etilamino. Esta variación estructural influye en su potencia, farmacocinética y efectos generales en el sistema nervioso central. Además, su mayor potencia en la inhibición de la recaptación de serotonina en comparación con algunos análogos lo hace único en su clase .

Actividad Biológica

N-Ethylpentylone hydrochloride (NEP) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that exhibit structural and pharmacological similarities to amphetamines. As a relatively new compound, its biological activity has been the subject of various studies, revealing significant implications for both pharmacology and toxicology.

N-Ethylpentylone is chemically related to other synthetic cathinones such as mephedrone and methylone. Its mechanism of action primarily involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft. This increase in monoamines is believed to be responsible for its stimulant effects.

Structure-Activity Relationship (SAR)

Research indicates that NEP acts as a potent dopamine uptake inhibitor. In studies using human embryonic kidney cells, NEP demonstrated significant inhibition of DA uptake, which correlates with its psychostimulant properties. The compound also affects immediate-early gene expression in various brain regions, indicating its potential for inducing rewarding behaviors associated with addiction .

Pharmacokinetics

The pharmacokinetics of NEP have been explored through animal models. In a study involving rats, NEP was administered intraperitoneally at doses of 20 or 50 mg/kg. The results showed that NEP rapidly crossed the blood-brain barrier, reaching peak concentrations in the nucleus accumbens approximately 40 minutes post-administration. The area under the curve (AUC) and mean residence time (MRT) were notably high, suggesting prolonged effects .

Neurochemical Effects

NEP significantly increases DA and 5-HT levels in the brain. Specifically, it was noted that while DA levels rose considerably, the rate at which DA was converted into its metabolites remained unchanged. This suggests that NEP may have a unique profile compared to other stimulants, potentially leading to greater abuse potential due to its sustained dopaminergic activity .

Behavioral Effects

In behavioral studies, NEP has been shown to increase locomotor activity in mice, indicating its stimulant effects. Furthermore, NEP fully substitutes for the discriminative stimulus effects produced by methamphetamine and cocaine in drug discrimination assays, reinforcing its classification as a potent psychoactive substance .

Case Studies and Toxicological Reports

Several case studies have documented severe intoxication incidents associated with NEP use:

- Case Report 1 : A patient presented with cardiac arrest after using NEP, exhibiting symptoms such as elevated lactic acidosis and hyperkalemia. Despite medical intervention, the patient succumbed to complications related to NEP intoxication .

- Case Report 2 : Another case highlighted a patient who displayed erratic behavior and was unresponsive upon emergency presentation. Post-mortem toxicology confirmed NEP presence, linking it directly to the patient's fatal outcome .

Analytical Data

The following table summarizes key analytical findings related to NEP's detection in biological matrices:

| Biological Matrix | Linear Concentration Range (ng/mL) | Coefficient of Determination (R²) | Calibration Line Equation |

|---|---|---|---|

| Blood | 1–100 | > 0.9996 | y = 0.876x + 0 |

| Urine | 1–100 | > 0.9975 | y = 1.47x + 0 |

Additional metrics such as precision (%RSD), accuracy (MRE%), and recovery percentages were also evaluated across different concentrations, highlighting the reliability of analytical methods used for detecting NEP in clinical settings .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336464 | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-02-9 | |

| Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.